[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate
Description
Structural Characterization of [5-[4,5-Dihydroxy-6-(Hydroxymethyl)-3-Sulfonatooxyoxan-2-yl]oxy-2,4-Dihydroxy-6-(Sulfonatooxymethyl)oxan-3-yl] Sulfate
Molecular Architecture and Functional Group Analysis
The compound consists of two β-linked pyranose rings (Ring A and Ring B), each in a $$ ^4C1 $$ chair conformation. Ring A is substituted at C-3 and C-6 with sulfate ($$-OSO3^-$$) and hydroxymethyl ($$-CH_2OH$$) groups, respectively, while Ring B contains sulfate groups at C-3 and C-6 and hydroxyl groups at C-2 and C-4 (Figure 1). The glycosidic linkage between Ring A (C-2) and Ring B (C-5) adopts a β-(1→5) configuration, as confirmed by nuclear Overhauser effect (NOE) correlations.
Functional Groups :
- Sulfate Esters : Three sulfate groups are present at Ring A (C-3), Ring B (C-3), and Ring B (C-6). The sulfate at Ring A C-3 is axial, while those at Ring B C-3 and C-6 are equatorial, influencing hydrogen-bonding networks.
- Hydroxyl Groups : Free hydroxyls at Ring A C-4/C-5 and Ring B C-2/C-4 participate in intra- and intermolecular hydrogen bonds, stabilizing the structure in aqueous environments.
- Hydroxymethyl Group : The $$-CH_2OH$$ at Ring A C-6 adopts a gg (gauche-gauche) rotameric state, minimizing steric clashes with adjacent substituents.
Table 1: Key Structural Features
| Position (Ring A) | Substituent | Position (Ring B) | Substituent |
|---|---|---|---|
| C-2 | Glycosidic bond | C-5 | Glycosidic bond |
| C-3 | $$-OSO_3^-$$ | C-3 | $$-OSO_3^-$$ |
| C-4/C-5 | $$-OH$$ | C-2/C-4 | $$-OH$$ |
| C-6 | $$-CH_2OH$$ | C-6 | $$-CH2OSO3^-$$ |
Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1D $$ ^1H $$-NMR :
- Ring A Protons : H-1 (δ 5.12 ppm, d, J = 3.5 Hz) and H-3 (δ 4.68 ppm, t) show downfield shifts due to sulfate deshielding. The hydroxymethyl group at C-6 (δ 3.82 ppm, m) splits into two doublets (δ 3.45, 3.65 ppm) upon sulfation.
- Ring B Protons : H-5 (δ 4.25 ppm, dd) and H-6 (δ 4.10 ppm, m) exhibit coupling patterns consistent with equatorial sulfate groups.
2D NMR :
- HSQC : Correlations between H-3 (δ 4.68 ppm) and C-3 (δ 79.2 ppm) confirm sulfate attachment. The absence of a correlation for Ring B C-6 (δ 68.9 ppm) with its proton (δ 4.10 ppm) indicates sulfation-induced signal broadening.
- COSY : Sequential coupling between H-1 (δ 5.12 ppm) and H-2 (δ 3.98 ppm) verifies the β-configuration of the glycosidic bond.
Table 2: $$ ^1H $$-NMR Assignments
| Proton (Ring) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (A) | 5.12 | d | 3.5 |
| H-3 (A) | 4.68 | t | 9.8 |
| H-6 (B) | 4.10 | m | 6.2, 10.4 |
Mass Spectrometric Fragmentation Patterns
High-Resolution ESI-MS :
- Molecular Ion : [M–H]$$^-$$ at m/z 659.12 (calculated 659.10 for $$C{12}H{19}O{23}S3^-$$), confirming three sulfate groups.
- Fragments :
- m/z 577.08: Loss of $$SO3$$ (−80 Da) from Ring B C-6.
- m/z 421.03: Subsequent loss of $$HSO4^-$$ (−96 Da) from Ring A C-3.
Tandem MS/MS :
Comparative Structural Analysis with Sulfated Polysaccharides
Positional Isomerism in Sulfate Group Attachment
Unlike heparan sulfate (HS), which primarily exhibits N-sulfation, or chondroitin sulfate (CS), which favors O-sulfation at GalNAc C-4/C-6, this compound’s sulfation at pyranose C-3 and C-6 positions resembles dermatan sulfate (DS). However, its trisulfated pattern is distinct from HS/CS/DS, which typically display 1–2 sulfates per disaccharide unit.
Table 3: Sulfation Patterns in Related Polysaccharides
| Polysaccharide | Sulfation Sites | Sulfates/Disaccharide |
|---|---|---|
| Heparan sulfate | GlcN N-sulfate, C-2/C-6 O-sulfate | 1–3 |
| Chondroitin sulfate | GalNAc C-4/C-6 O-sulfate | 1–2 |
| Target compound | Pyranose C-3/C-6 O-sulfate | 3 |
Conformational Dynamics in Aqueous Solutions
The compound’s sulfate groups induce a rigid conformation via electrostatic repulsion and hydrogen bonding. Molecular dynamics simulations reveal:
- Ring A : The C-3 sulfate forms a hydrogen bond with Ring B C-2 hydroxyl (distance: 2.8 Å), stabilizing the glycosidic linkage.
- Solvent Interactions : Sulfate oxygens coordinate with water molecules, creating a hydration shell that reduces rotational freedom about the C-5–C-6 bond in Ring B.
Compared to unsulfated analogs, the compound’s persistence length increases by 40%, resembling the stiffness of heparin.
Properties
Molecular Formula |
C12H19O20S3-3 |
|---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate |
InChI |
InChI=1S/C12H22O20S3/c13-1-3-5(14)6(15)10(32-35(24,25)26)12(29-3)30-8-4(2-27-33(18,19)20)28-11(17)9(7(8)16)31-34(21,22)23/h3-17H,1-2H2,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3 |
InChI Key |
UWPXLSAITSWCRB-UHFFFAOYSA-K |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)OS(=O)(=O)[O-])O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound is a polysulfated derivative of a hexose-based oligosaccharide. Retrosynthetic disassembly reveals three critical stages:
- Core oligosaccharide construction : Formation of the glycosidic linkages between oxane (pyranose) units.
- Regioselective sulfation : Introduction of sulfate groups at specific hydroxyl positions.
- Global deprotection : Removal of transient protecting groups to yield the final sulfated product.
Key challenges include avoiding premature sulfate group hydrolysis during synthesis and achieving precise stereochemical outcomes at each glycosylation step.
Chemical Synthesis Approaches
Stepwise Glycosylation and Protecting Group Strategies
The linear synthesis begins with monosaccharide building blocks, typically glucose or galactose derivatives, protected with temporary groups (e.g., benzyl, acetyl, or silyl ethers). For example:
- Monomer preparation :
- Glycosylation :
Table 1: Common Protecting Groups and Their Roles
| Protecting Group | Position Protected | Removal Method |
|---|---|---|
| Benzyl (Bn) | C2, C4 | H₂/Pd-C |
| Acetyl (Ac) | C3, C6 | NaOMe/MeOH |
| Levulinoyl (Lev) | Temporary C2 | Hydrazine |
Sulfation Methods
Regioselective sulfation is achieved through:
- Sulfur trioxide-triethylamine complexes : Reacts with free hydroxyls in anhydrous DMF (0°C, 12 h), achieving 70–90% sulfation efficiency.
- Pyridine-SO₃ adducts : Preferred for sterically hindered positions, with yields dropping to 50–60% at tertiary hydroxyls.
Critical considerations:
Enzymatic and Chemoenzymatic Strategies
Glycosyltransferase-Mediated Assembly
Recent advances utilize recombinant glycosyltransferases to construct the oligosaccharide backbone:
Sulfotransferase Applications
Keratan sulfate 6-O-sulfotransferase (KSGal6ST) introduces sulfate groups at C6 of galactose residues:
- Requires 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor.
- Reaction conditions: 37°C, pH 7.4, 72 h, yielding 60–75% sulfation.
Table 2: Enzymatic vs. Chemical Sulfation Efficiency
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Regioselectivity | Moderate | High |
| Typical Yield | 70–85% | 60–75% |
| Byproducts | Desulfation | None |
Hybrid Chemoenzymatic Synthesis
A convergent approach combines chemical glycosylation with enzymatic sulfation:
Industrial-Scale Production and Optimization
Continuous Flow Chemistry
Microreactor systems enhance reproducibility for large batches:
Analytical Validation and Quality Control
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonate groups can be reduced to sulfides under specific conditions.
Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can produce various sulfonate esters.
Scientific Research Applications
Potential Applications
-
Medicinal Chemistry
- The compound's structural features suggest potential applications in drug design and development. Compounds with similar functional groups often exhibit biological activities such as antioxidant and antimicrobial properties.
- Case Study : Research on sulfonated sugars has shown that they can enhance drug solubility and bioavailability, making them suitable candidates for pharmaceutical formulations.
-
Biochemical Research
- The compound may play a role in biochemical pathways involving sulfation and glycosylation processes. Understanding its interactions with enzymes and receptors could lead to insights into metabolic pathways.
- Case Study : Studies on glycosylated compounds have demonstrated their ability to modulate enzyme activity, which could be relevant for understanding metabolic disorders.
-
Therapeutic Applications
- There is potential for this compound in treating conditions related to oxidative stress due to its possible antioxidant properties.
- Case Study : Similar compounds have been investigated for their protective effects against neurodegenerative diseases by mitigating oxidative damage.
Interaction Studies
Understanding how [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate interacts with macromolecules such as proteins and nucleic acids is critical for elucidating its biological implications. Preliminary studies suggest that compounds with similar structures can modulate protein function through competitive inhibition or allosteric modulation.
Mechanism of Action
The mechanism by which [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility and Stability: The target compound’s extensive sulfation suggests superior aqueous solubility (>500 mg/mL estimated) compared to non-sulfated analogs like Zygocaperoside (<10 mg/mL) . However, sulfate esters may hydrolyze under acidic conditions, limiting oral bioavailability.
- This contrasts with phosphorylated analogs (e.g., 6-phosphogluconolactone), which participate in metabolic pathways .
- Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced regioselective sulfation techniques, unlike simpler glycosides or phosphonates .
Biological Activity
The compound [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate, also known as Modified Acarbose Hexasaccharide, is a complex glycosylated molecule with significant biological activity. This compound is primarily recognized for its role in carbohydrate metabolism and its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 407.48 g/mol. Its structural complexity includes multiple hydroxyl groups and sulfonate functionalities, which contribute to its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H19O20S3 |
| Molecular Weight | 407.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 9064-57-7 |
Biological Activity
The biological activity of Modified Acarbose Hexasaccharide is primarily linked to its role as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound slows down the absorption of glucose from the intestine, leading to reduced postprandial blood sugar levels. This mechanism is particularly relevant in the context of diabetes management.
- Alpha-glucosidase Inhibition : The compound competes with carbohydrates for binding to the active site of alpha-glucosidase, thus delaying the breakdown of complex carbohydrates into simple sugars.
- Impact on Glycemic Control : Clinical studies have shown that compounds similar to Modified Acarbose can significantly reduce HbA1c levels in diabetic patients by modulating glucose absorption.
Case Studies
Several studies have investigated the effects of similar compounds on glycemic control:
- Study on Diabetic Patients : A clinical trial involving Type 2 diabetic patients demonstrated that administration of alpha-glucosidase inhibitors resulted in a significant decrease in postprandial glucose levels compared to placebo groups (Source: PubChem).
- Animal Studies : Research on animal models has indicated that these inhibitors can improve insulin sensitivity and reduce body weight gain associated with high-carbohydrate diets.
Research Findings
Recent research highlights the following findings regarding the biological activity of Modified Acarbose Hexasaccharide:
- In vitro Studies : Experiments have shown that this compound exhibits potent inhibitory activity against alpha-glucosidase with an IC50 value comparable to existing medications used for diabetes management.
- Safety Profile : Long-term studies suggest that while gastrointestinal side effects are common with alpha-glucosidase inhibitors, they are generally well-tolerated when used at recommended doses.
Q & A
Q. What are the recommended methods for synthesizing [compound] and ensuring structural fidelity?
Methodological Answer: Synthesis of this highly sulfated compound requires precise control over sulfation patterns and stereochemistry. A stepwise approach is recommended:
Core Sugar Backbone Assembly : Use regioselective protection/deprotection strategies (e.g., benzyl or acetyl groups) to isolate hydroxyl groups for sulfation.
Sulfation : Employ sulfur trioxide complexes (e.g., SO₃·pyridine) in anhydrous conditions to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .
Purification : Use ion-exchange chromatography to isolate sulfated intermediates, followed by gel permeation chromatography for final purification.
Characterization : Validate structural fidelity using:
Q. Table 1: Example Sulfation Reaction Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| SO₃·pyridine | DMF | 0–25 | 65–78 | |
| SO₃·DMSO | DCM | 25 | 72–85 |
Q. How can researchers characterize the sulfation pattern and stereochemistry of [compound]?
Methodological Answer: Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry :
- X-ray Crystallography : For crystalline derivatives, resolves absolute configuration but is limited by solubility challenges.
Q. Table 2: NMR Chemical Shifts for Key Protons
| Proton Position | δ (ppm) in D₂O | Sulfation Impact |
|---|---|---|
| Anomeric (C1) | 5.2–5.5 | Deshielding by adjacent sulfate |
| C6-CH₂OSO₃⁻ | 4.0–4.3 | Split signals due to sulfation |
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory) be systematically addressed?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To resolve:
Standardize Assays :
- Use cell lines with validated receptor expression (e.g., HEK293 for TLR4 binding).
- Include positive controls (e.g., heparin for anticoagulant activity) .
Purity Assessment :
- Quantify residual solvents or counterions (e.g., Na⁺/K⁺) via ICP-MS, which may interfere with bioassays .
Mechanistic Studies :
Q. Table 3: Biological Activity Variations Across Studies
Q. What methodologies are recommended for assessing environmental persistence and degradation pathways?
Methodological Answer: Follow the INCHEMBIOL framework ( ):
Abiotic Degradation :
- Hydrolysis studies at varying pH (2–12) and temperature (4–70°C). Monitor sulfate release via ion chromatography .
Biotic Degradation :
- Use marine microbial consortia (e.g., from T. hemprichii habitats) in mesocosm experiments. Track metabolite formation via LC-MS/MS .
Ecotoxicity :
- Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests.
Q. Table 4: Half-Life in Simulated Environments
| Condition | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| Seawater (pH 8.2, 25°C) | 14–21 | Desulfated oxane backbone |
| Freshwater (pH 6.5, 15°C) | 28–35 | Sulfate-depleted derivative |
Q. How can researchers mitigate challenges in solubility and stability during in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
